molecular formula C6H16N2 B135492 N,N,N',N'-Tetramethylethylenediamine CAS No. 110-18-9

N,N,N',N'-Tetramethylethylenediamine

Cat. No.: B135492
CAS No.: 110-18-9
M. Wt: 116.2 g/mol
InChI Key: KWYHDKDOAIKMQN-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethylethylenediamine is a bidentate tertiary amine with the molecular formula (CH₃)₂NCH₂CH₂N(CH₃)₂. It is a Lewis base known for its good solvating properties and is commonly used as a ligand in organolithium chemistry . This compound is also referred to as 1,2-Bis(dimethylamino)ethane.

Mechanism of Action

Target of Action

N,N,N’,N’-Tetramethylethylenediamine (TMEDA) is a bidentate tertiary amine . It is a Lewis base, meaning it can donate a pair of electrons to form a coordinate covalent bond . Its primary targets are therefore species that can accept a pair of electrons, such as metal ions in organolithium chemistry .

Mode of Action

TMEDA interacts with its targets by acting as a ligand, forming a complex with metal ions . In the presence of ammonium persulfate, TMEDA is responsible for the formation of free radicals from persulfate . These free radicals can then initiate the polymerization process of compounds like acrylamide and bis-acrylamide .

Biochemical Pathways

The primary biochemical pathway affected by TMEDA is the polymerization of acrylamide and bis-acrylamide . TMEDA-generated free radicals initiate this process, leading to the formation of polyacrylamide gels . These gels are used in various biochemical applications, including the separation of proteins or nucleic acids during electrophoresis .

Result of Action

The primary result of TMEDA’s action is the formation of polyacrylamide gels . These gels are formed through the polymerization of acrylamide and bis-acrylamide, a process initiated by TMEDA-generated free radicals . Polyacrylamide gels have a variety of uses in biochemical research, including the separation of proteins or nucleic acids during electrophoresis .

Action Environment

The action, efficacy, and stability of TMEDA can be influenced by various environmental factors. For instance, the presence of ammonium persulfate is necessary for TMEDA to generate free radicals . Additionally, the pH, temperature, and concentration of the reaction mixture can all impact the rate and extent of the polymerization process .

Preparation Methods

N,N,N’,N’-Tetramethylethylenediamine can be synthesized through various methods. One common synthetic route involves the reaction of ethylenediamine with formaldehyde and formic acid, which results in the formation of N,N,N’,N’-Tetramethylethylenediamine. Industrial production often involves the catalytic hydrogenation of dimethylamine and ethylene diamine .

Chemical Reactions Analysis

N,N,N’,N’-Tetramethylethylenediamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include ammonium persulfate, halides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N,N,N’,N’-Tetramethylethylenediamine is often compared with other similar compounds such as:

  • N,N,N’,N’-Tetramethyl-1,3-propanediamine
  • N,N,N’-Trimethylethylenediamine
  • N,N,N’,N’'-Pentamethyldiethylenetriamine

What sets N,N,N’,N’-Tetramethylethylenediamine apart is its unique bidentate nature and its effectiveness as a ligand in organolithium chemistry . Its good solvating properties and ability to facilitate polymerization reactions make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N,N,N',N'-tetramethylethane-1,2-diamine
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InChI

InChI=1S/C6H16N2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
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InChI Key

KWYHDKDOAIKMQN-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(C)C
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Molecular Formula

C6H16N2
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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DSSTOX Substance ID

DTXSID5026122
Record name N,N,N',N'-Tetramethylethylenediamine
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Molecular Weight

116.20 g/mol
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Physical Description

1,2-di-(dimethylamino)ethane appears as a water-white colored liquid with a fishlike odor. Flash point 68 °F. Less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid with a mild odor of ammonia; [HSDB] Hygroscopic; [CHEMINFO]
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-
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Boiling Point

250 to 252 °F at 760 mmHg (NTP, 1992), 121 °C
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE
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Flash Point

50 °F (NTP, 1992)
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Solubility

Soluble (NTP, 1992), Sol in water and most organic solvents
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE
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Density

0.7765 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7765 @ 20 °C/4 °C
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Vapor Pressure

16.7 [mmHg]
Record name N,N,N',N'-Tetramethyl-1,2-ethanediamine
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Color/Form

Colorless liquid

CAS No.

110-18-9
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name N,N,N′,N′-Tetramethylethylenediamine
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Melting Point

-67.2 °F (NTP, 1992), FP: -55 °C
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Synthesis routes and methods I

Procedure details

Toluene 2913 g, (3.4 liters, 31.61 mol) was charged to the reactor previously heated to 115° C. The toluene is refluxed and azeotropically dried over a 4 hour period; Karl Fischer moisture analysis indicated 21 ppm of residual H2O, this toluene was dried with 1.5 g of n-BuLi solution. The dried toluene was cooled to 82° C. with the oil jacket and PID controller operating the coiling coils both set at that temperature. Upon cooling to the set point temperature, 63 g n-BuLi solution (2M in cyclohexane, 0.162 mol) was charged through the dip leg below the surface of the gently agitated (300 rpm) toluene reaction mixture. The feed line was then flushed with 75 mL of anhydrous toluene. Next, 46.4 g of TMEDA (0.399 mol) was charged to the reactor through the subsurface feed line forming the characteristic bright red color of TMEDA-complexed benzyl lithium anion with concomitant off-gassing of butane. The subsurface line was flushed with a second 75 mL aliquot of anhydrous toluene via the metering pump. Reactor agitation was increased to 510 rpm and 1713 g of styrene (99+%, 16.45 mol) dissolved in 3070 g of toluene were fed over 360 minutes. The well-calibrated metering pump was programmed to feed at a constant rate of 13.3 g/min. Anhydrous cyclohexane (2×200 mL) was charged to the styrene feed system to flush the alumina bed. The styrene feed to the reactor was deemed complete when no further heat of reaction was observed generally signified by the closing of the automated control valve on the cooling coils. The set point of PID temperature controller was maintained at 82° C. and water was fed through the cooling coils as needed while the flow of the hot oil was altered to bypass the reactor jacket. The reaction mixture was quenched at 75° C. with a 50 mL aliquot of deoxygenated water resulting in a water-white turbid mixture. The reaction mixture was washed with deoxygenated water (3×650 mL). Phase cuts were rapid and required little settling time. Water and any rag or emulsion was removed through the bottom drain valve. During the course of the 6-hour feed, an aliquot was removed after 3 hours for analysis. The GPC area % analysis (excluding unreacted toluene) was as follows: Mn=226, Mw=247 Mz=281, PD=1.091 C15H16 70.3%; C23H24 20.1%; C31H32 6.4%; and higher oligomers 3.2%. The temperature of the oil jacket was increased to 130° C. while the control valve to the cooling coils turned off. Cyclohexane, residual moisture and toluene are distilled through a simple distillation head (1 atm.) until a pot temperature of 114° C. was observed. An aliquot was removed for analysis via GPC, the composition of the reaction product mixture (a telomer distribution of this invention) was as follows: C15H16 75.7%; C23H24 17.4%; C31H32 4.7%; and higher telomers 2.2%.
Quantity
63 g
Type
reactant
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46.4 g
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3.4 L
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Synthesis routes and methods II

Procedure details

During a first step, ferrocene dilithium complexed with tetramethylethylenediamine (TMEDA) was prepared: In a glove box under argon, there is added 37 ml of freshly distilled TMEDA (247 mmoles) and 40 ml of anhydrous hexane in a 1 1 flask. There is then added drop wise 154 ml of a 1.6 M solution of butyllithium in hexane (247 mmoles, commercially available from Aldrich). After 10 min, there is added drop wise 18.6 g of ferrocene (100 mmoles) in solution in 500 ml of anhydrous hexane while keeping a strong stirring of the solution. After one night, orange crystals appeared in the solution, which were recovered by filtering the solution on a fritted glass of porosity No 4. After drying under vacuum, there is obtained 28.4 g of 1,1′-dilithio-ferrocene&Circlesolid;2 TMEDA (66% yield) which was preserved under argon.
Name
ferrocene dilithium
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
247 mmol
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
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0 (± 1) mol
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0 (± 1) mol
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18.6 g
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500 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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